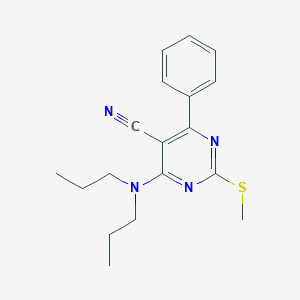
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile, also known as BMDAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDAM is a synthetic compound that belongs to the class of acetonitriles and is used as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, leading to a decrease in the levels of triglycerides and cholesterol in the blood. 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has also been shown to have a beneficial effect on the cardiovascular system by improving blood flow and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in lab experiments is its high purity and stability, which makes it an ideal compound for studying the effects of specific chemical compounds on biological processes. However, one of the limitations of using 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in lab experiments is its relatively high cost, which may limit its use in certain research projects.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile. One potential area of research is the development of new synthetic methods for the production of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile and related compounds. Another area of research is the investigation of the potential applications of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in the treatment of various diseases, including cancer, viral infections, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with morpholine and acetic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile as the final product.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Propiedades
Nombre del producto |
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C14H16N2O3/c15-10-12(16-3-5-17-6-4-16)11-1-2-13-14(9-11)19-8-7-18-13/h1-2,9,12H,3-8H2 |
Clave InChI |
STUQHYWSYCEMQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)



![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B253924.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B253926.png)